Product packaging for 4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine(Cat. No.:)

4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B11759175
M. Wt: 147.18 g/mol
InChI Key: ACPYXORAINGMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and drug discovery research. This aromatic heteropolycyclic compound belongs to the pyrrolopyridine family, which is a privileged scaffold in the design of kinase inhibitors . The structure combines a 4-methyl substituent with a 3-amine functional group on the 1H-pyrrolo[2,3-b]pyridine core, making it a valuable intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex bioactive molecules . The core pyrrolopyridine structure is known to be a 7-azaindole analog, which is a key pharmacophore in many therapeutic agents . Researchers utilize this amine-functionalized scaffold to develop novel compounds for investigating enzyme targets such as cyclin-dependent kinases (CDKs) . When handling, appropriate safety precautions should be observed; consult the Safety Data Sheet for detailed hazard information . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B11759175 4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

InChI

InChI=1S/C8H9N3/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,9H2,1H3,(H,10,11)

InChI Key

ACPYXORAINGMOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)N

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 1h Pyrrolo 2,3 B Pyridin 3 Amine and Its Derivatives

Established Synthetic Routes for the Pyrrolo[2,3-b]pyridine Core

The assembly of the bicyclic pyrrolo[2,3-b]pyridine system is a critical first step. Various methods have been developed, often involving the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold.

Cyclization Reactions for Pyrrole Ring Formation

Cyclization reactions are a common strategy for forming the pyrrole ring of the 7-azaindole (B17877) core. These methods often start from appropriately substituted pyridine derivatives. One such approach involves the reaction of 2-aminopyrrole with reagents like ethyl ethoxymethylenemalonate, followed by cyclization. However, this can lead to pyridone derivatives that require further steps to yield the desired pyrrolopyridine. A more direct one-pot procedure has been developed from 2-aminopyrrole and the sodium salt of 3,3-dimethoxy-2-formylpropanenitrile, which provides the pyrrolo[2,3-b]pyridine core in good yields.

Another powerful method is the Bartoli indole (B1671886) synthesis, which has been adapted for the creation of 7-azaindoles. This reaction typically involves the interaction of a nitro-substituted pyridine with a vinyl Grignard reagent. Reductive cyclization of enamines derived from 3-nitropyridines also serves as a high-yielding pathway to the pyrrolo[2,3-c]pyridine core, a related isomer. Tandem Sonogashira coupling followed by intramolecular cyclization of an iodopyridine with a terminal alkyne also provides a route to this heterocyclic system.

A cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene (B1212753) compounds in the presence of acetic acid and catalytic hydrochloric acid has also been established for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines.

Cross-Coupling Strategies in Pyrrolopyridine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of functionalized pyrrolopyridines, allowing for the precise introduction of various substituents.

The Suzuki-Miyaura coupling is widely used for forming carbon-carbon bonds. In the context of pyrrolopyridine synthesis, it can be employed to introduce aryl or other carbon-based groups. For instance, a chemoselective Suzuki-Miyaura cross-coupling has been successfully performed at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. mdpi.com This selectivity is crucial when multiple reactive sites are present on the heterocyclic core. The choice of catalyst and reaction conditions can influence the outcome, with various palladium catalysts and ligands being utilized. mdpi.com

Below is a table summarizing the conditions for Suzuki-Miyaura cross-coupling on a 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine intermediate. mdpi.com

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Product
Phenylboronic acidPd2(dba)3K2CO31,4-Dioxane/Water1000.54-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
4-Methoxyphenylboronic acid---1000.54-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
(4-(Hydroxymethyl)phenyl)boronic acidPd(PPh3)4--809(4-(4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol

The Buchwald-Hartwig amination is a key reaction for the formation of carbon-nitrogen bonds, enabling the introduction of amino groups onto the pyrrolopyridine scaffold. nih.gov This palladium-catalyzed reaction is versatile, allowing for the coupling of a wide range of amines with aryl halides. nih.govmdpi.com For instance, a Buchwald-Hartwig amination has been used to introduce a secondary amine at the C-4 position of a 2-aryl-4-chloropyrrolopyridine intermediate. mdpi.com The success of this reaction can be dependent on the use of appropriate ligands, such as RuPhos and XPhos, and the protection of other reactive functional groups within the molecule. mdpi.com

The following table outlines the general conditions for Buchwald-Hartwig amination to produce various substituted pyrrolo[2,3-d]pyrimidines, a related class of compounds. acs.org

AmineCatalystLigandBaseSolventTemperature (°C)
BenzylaminePd(OAc)2BINAPCs2CO31,4-Dioxane100-110
Pyridin-2-ylmethanaminePd(OAc)2BINAPCs2CO31,4-Dioxane100-110
Pyridin-3-ylmethanaminePd(OAc)2BINAPCs2CO31,4-Dioxane110
(2,3-Dimethylphenyl)methanaminePd(OAc)2BINAPCs2CO31,4-Dioxane110

Functionalization and Derivatization Strategies for 4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine Analogs

Once the pyrrolo[2,3-b]pyridine core is synthesized, the next crucial steps are the introduction of the methyl group at the 4-position and the amino group at the 3-position, followed by further derivatization. While a direct synthesis for this compound is not extensively documented, methods for the individual functionalization at these positions on the 7-azaindole ring are known.

The introduction of an amino group at the C3 position can be challenging. Direct nitration of the 1H-pyrrolo[2,3-b]pyridine ring often occurs at the 3-position, which can then be reduced to the 3-amino derivative.

The 4-methyl group could potentially be introduced via a cross-coupling reaction if a suitable halo-substituted precursor at the 4-position is available. For instance, a 4-chloro or 4-bromo-pyrrolo[2,3-b]pyridine could undergo a palladium-catalyzed coupling reaction with a methylating agent such as methylboronic acid or trimethylboroxine.

Further derivatization of the 3-amino group would allow for the synthesis of a wide array of analogs. Standard reactions for primary amines, such as acylation, alkylation, and sulfonylation, could be employed to explore the structure-activity relationship of this class of compounds. For example, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has been reported, showcasing the derivatization of the pyrrole part of the scaffold.

Selective Modification at Pyrrolo[2,3-b]pyridine Ring Positions

The functionalization of the pyrrolo[2,3-b]pyridine core is a key aspect of generating a diverse range of derivatives. Selective modification at various positions of the ring system allows for the fine-tuning of the molecule's properties. Palladium-catalyzed cross-coupling reactions are powerful tools for these transformations.

For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling reaction is employed to introduce an aryl group at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This is followed by a Buchwald-Hartwig amination to install a secondary amine at the C-4 position. nih.gov The order of these coupling reactions is critical to the success of the synthesis. Attempts to perform the amination on a 2-iodo derivative can lead to undesired side reactions, such as the reduction of the iodo group, due to the preferential oxidative addition of palladium at the C-2 position. nih.gov

The table below summarizes the key palladium-catalyzed reactions used for the selective modification of the pyrrolo[2,3-b]pyridine ring.

Reaction Type Position Catalyst/Ligand Reactants Product Reference
Suzuki-Miyaura CouplingC-2Pd2(dba)3 / K2CO32-iodo-4-chloropyrrolopyridine, Phenylboronic acid2-phenyl-4-chloropyrrolopyridine nih.gov
Buchwald-Hartwig AminationC-4Pd(OAc)2 / BINAP4-chloropyrrolopyridine derivative, Amine4-aminopyrrolopyridine derivative mdpi.com

These selective modifications are fundamental in building the complex architecture of pyrrolo[2,3-b]pyridine derivatives.

Challenges in Protecting Group Chemistry: Case of Trimethylsilylethoxymethyl (SEM) Deprotection

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups. The trimethylsilylethoxymethyl (SEM) group is commonly used to protect the pyrrole nitrogen of the pyrrolo[2,3-b]pyridine core. However, its removal can present significant challenges.

The deprotection of the SEM group is typically achieved under acidic conditions. A common issue encountered during this step is the release of formaldehyde, which can lead to the formation of unwanted side products. nih.gov For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the SEM deprotection was found to be problematic, resulting in the formation of a tricyclic eight-membered 7-azaindole derivative. nih.gov This side reaction occurs through a two-step electrophilic aromatic substitution involving the released formaldehyde.

The following table details the challenges and outcomes of SEM deprotection in the synthesis of pyrrolo[2,3-b]pyridine derivatives.

Starting Material Deprotection Conditions Desired Product Side Product(s) Reference
SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amineAcidic conditions2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amineTricyclic eight-membered 7-azaindole nih.gov
SEM-protected pyrrolopyrimidineTFA, DCM then NaHCO3Deprotected pyrrolopyrimidineNot specified mdpi.com

The formation of these side products can significantly lower the yield of the desired compound and complicate the purification process. Therefore, the choice of deprotection conditions must be carefully optimized to minimize these undesired pathways.

Advanced Synthetic Techniques for Analog Generation

The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Advanced synthetic techniques, particularly palladium-catalyzed cross-coupling reactions, have become indispensable for this purpose.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and is widely used to introduce a variety of amines onto the pyrrolo[2,3-b]pyridine scaffold. wikipedia.org This reaction allows for the coupling of aryl halides with a broad range of primary and secondary amines under relatively mild conditions. The choice of palladium catalyst and ligand is critical for the efficiency and selectivity of the reaction. For instance, the use of ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has been shown to be effective in the amination of chloro-substituted pyrrolopyrimidines, a related class of compounds. mdpi.com

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is instrumental in introducing aryl or vinyl substituents at various positions of the pyrrolo[2,3-b]pyridine ring. For example, a 2-iodo-4-chloropyrrolopyridine intermediate can be selectively coupled with different arylboronic acids to generate a library of 2-aryl derivatives. nih.gov

The following table provides examples of advanced synthetic techniques used for generating analogs of pyrrolo[2,3-b]pyridine.

Technique Application Key Reagents Example Reference
Buchwald-Hartwig AminationIntroduction of diverse amino groupsPd(OAc)2, BINAP, Cs2CO3Synthesis of C-4 substituted pyrrolopyrimidines mdpi.com
Suzuki-Miyaura CouplingIntroduction of aryl substituentsPd2(dba)3, K2CO3Synthesis of 2-aryl-4-chloropyrrolopyridines nih.gov

These advanced techniques provide a robust platform for the systematic exploration of the chemical space around the this compound core, facilitating the development of new derivatives with tailored properties.

Structure Activity Relationship Sar Studies of 4 Methyl 1h Pyrrolo 2,3 B Pyridin 3 Amine and Its Analogs

Ligand-Target Interaction Analysis and Pharmacophore Elucidation

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, primarily due to its ability to form key hydrogen bonding interactions with the hinge region of protein kinases, mimicking the adenine (B156593) moiety of ATP. acs.org The pyrrole (B145914) nitrogen (N1) and the pyridine (B92270) nitrogen (N7) are crucial pharmacophoric features. Typically, the N1-H acts as a hydrogen bond donor, while the N7 atom acts as a hydrogen bond acceptor, forming a bidentate interaction with the kinase hinge backbone. acs.org

Docking models of related compounds, such as those targeting IRAK4, show that the pyrrolopyridine scaffold fits snugly into the ATP-binding pocket. acs.org Specific interactions often involve hydrogen bonds between the scaffold and key amino acid residues like methionine, aspartic acid, serine, and lysine. acs.org Furthermore, π-π stacking interactions between the bicyclic aromatic system of the pyrrolopyridine and aromatic residues (e.g., tyrosine) in the binding site can further stabilize the ligand-target complex. acs.org

The general pharmacophore for many kinase inhibitors based on this scaffold includes:

A hydrogen bond donor/acceptor unit: Provided by the pyrrolo[2,3-b]pyridine core for hinge binding.

A central scaffold: To correctly orient the interacting groups.

One or more hydrophobic/aromatic groups: These substituents explore and occupy hydrophobic pockets within the kinase domain, often referred to as the "back pocket," which is critical for enhancing potency and selectivity. nih.gov

A solvent-exposed region: Substituents in this area can be modified to improve physicochemical properties like solubility without negatively impacting binding affinity. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR studies focusing exclusively on 4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine are not extensively detailed in the available literature, QSAR modeling is a common strategy for optimizing related pyrrolopyrimidine and azaindole scaffolds. figshare.com These computational techniques mathematically correlate variations in chemical structure with changes in biological activity.

Comparative Molecular Similarity Analysis (CoMSIA)

CoMSIA is a 3D-QSAR method that generates models based on the alignment of a series of molecules and calculates similarity indices across five key physicochemical fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. For classes of compounds like pyrrolo[2,3-b]pyridine derivatives, CoMSIA models can produce contour maps that visualize regions where modifications would be favorable or unfavorable for biological activity. For instance, a model might indicate that a bulky, hydrophobic substituent is preferred in one region to enhance binding, while an electropositive group is disfavored in another.

Multiple Linear Regression (MLR) with Topological Descriptors

MLR models using topological descriptors represent a 2D-QSAR approach. Topological descriptors are numerical values derived from the 2D representation of a molecule that encodes information about its size, shape, branching, and atom connectivity. For a series of 1H-pyrrolo[2,3-b]pyridine analogs, an MLR equation could be developed to predict inhibitory activity (e.g., pIC50) based on a combination of these descriptors. Such models are valuable for predicting the activity of newly designed compounds and for understanding which general structural features, such as molecular complexity or the presence of specific bond types, are most influential. rsc.org

Rational Design Principles for Modulating Biological Activities

The design of novel 1H-pyrrolo[2,3-b]pyridine analogs is heavily guided by rational, structure-based approaches. A key strategy involves molecular hybridization, where pharmacophoric elements from known active molecules are combined into a new hybrid compound. mdpi.com For example, fragments of a known drug like Pexidartinib have been successfully merged with a pyrrolo[2,3-d]pyrimidine nucleus to create new CSF1R inhibitors. mdpi.com

Another critical design principle is scaffold hopping, where the core chemical structure is replaced with a bioisosteric equivalent to improve properties while retaining key binding interactions. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core itself is often used as a bioisostere for indole (B1671886) or pyrrolopyrimidine scaffolds. nih.govnih.gov This approach led to the discovery that for certain PDE4B inhibitors, switching from a benzo[d]imidazole or indole core to a pyrrolo[2,3-b]pyridine scaffold led to a significant increase in potency. nih.gov

Structure-based design, utilizing X-ray crystal structures of the target protein, is paramount. acs.org By visualizing how a lead compound binds, medicinal chemists can rationally design modifications. For instance, identifying a nearby hydrophobic pocket in the target protein can prompt the addition of lipophilic groups to the ligand to fill that pocket, thereby increasing binding affinity and potency. acs.org Similarly, identifying an opportunity for an additional hydrogen bond can lead to the introduction of a suitable functional group. acs.org This was a guiding principle in the design of FLT3 inhibitors, where analogs were designed to target a hydrophobic back pocket. nih.gov

Impact of Substituent Effects on Activity and Selectivity

The nature and position of substituents on the 1H-pyrrolo[2,3-b]pyridine ring system are critical determinants of both biological activity and selectivity. juniperpublishers.com SAR studies across various targets consistently demonstrate that small changes can lead to dramatic shifts in potency.

For a series of PDE4B inhibitors, modifications were explored at both the aryl group attached to the pyrrole nitrogen and the amide portion at the C2 position. nih.gov

Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors

Compound Entry Aryl Substituent (N1) Amide Substituent (C2) PDE4B IC50 (µM) Selectivity vs. PDE4D
11h 3,4-dichlorophenyl 3,3-difluoroazetidine (B2684565) 0.14 ~6-fold
14y 3-fluoro-4-methoxyphenyl (various) Inactive -

| 14bb | 3,5-difluoro-4-methoxyphenyl | (various) | 0.41 | ~15-fold |

Data sourced from a study on PDE4B inhibitors. nih.gov

This data shows that a 3,4-dichlorophenyl group at N1 combined with a 3,3-difluoroazetidine amide at C2 yields high potency. nih.gov It also illustrates that subtle electronic changes on the aryl ring, such as the addition of a second fluorine atom (14bb vs. 14y), can restore lost activity and improve selectivity. nih.gov

In the context of protein kinase B (PKB) inhibitors, replacing the pyrrolo[2,3-d]pyrimidine core with a 7-azaindole (B17877) scaffold resulted in a general loss of selectivity for PKB over the related PKA kinase. acs.org This was attributed to a change in the preferred conformation of the attached piperidine (B6355638) ring relative to the bicyclic core. acs.org However, within the 7-azaindole series, introducing a bulky, lipophilic 4-tert-butyl substituent managed to increase selectivity, mirroring trends seen in the original pyrrolopyrimidine series. acs.org

For RET kinase inhibitors, SAR exploration revealed that substitutions at different positions had distinct effects. A 1,3-substitution pattern on a central phenyl ring linking to the scaffold was found to be highly unfavorable compared to a 1,4-pattern. nih.gov Groups occupying the "back pocket" of the kinase, such as 5-tert-butylisoxazole, conferred the best activity, while hydrophobic groups at the solvent-exposed front were not well-tolerated. nih.gov

These findings underscore the principle that the biological activity and selectivity of this compound analogs are exquisitely sensitive to the electronic and steric properties of their substituents, requiring careful optimization for each specific biological target. nih.govmdpi.comnih.gov

Investigation of Biological Activities and Molecular Mechanisms in Preclinical Models in Vitro

Kinase Inhibition Profiles of Pyrrolo[2,3-b]pyridine Derivatives

Fibroblast Growth Factor Receptor (FGFR) Inhibition (FGFR1, FGFR2, FGFR3)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key players in cell proliferation, differentiation, and angiogenesis. nih.gov One particular derivative, designated as compound 4h , has demonstrated significant inhibitory activity against multiple FGFR isoforms. In enzymatic assays, compound 4h exhibited low nanomolar efficacy, with IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.orgresearchgate.net The potent inhibition of these key signaling proteins underscores the potential of this chemical scaffold in modulating FGFR-driven pathological processes.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925

Janus Kinase (JAK) Family Modulation, with Emphasis on JAK3

The Janus kinase (JAK) family is a critical component of cytokine signaling pathways that regulate immune and inflammatory responses. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their ability to modulate JAK activity, with a particular focus on JAK3, an important target for immunosuppressive agents. nih.gov In this series, the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the pyrrolo[2,3-b]pyridine ring resulted in a significant increase in JAK3 inhibitory activity. nih.govresearchgate.net Compound 14c from this series was identified as a potent and moderately selective inhibitor of JAK3. nih.govresearchgate.net Further studies on related compounds provided a more detailed inhibition profile against different JAK isoforms, as summarized in the table below.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
11c454415
11d25133.5
14c47305.1

Colony Stimulating Factor 1 Receptor (CSF1R) Tyrosine Kinase Inhibition

Colony Stimulating Factor 1 Receptor (CSF1R) is a tyrosine kinase that plays a crucial role in the development and function of macrophages. A series of novel 1H-pyrrolo[2,3-b]pyridine-based inhibitors of CSF1R have been developed and evaluated. acs.org Through a strategy of molecular hybridization, compound III-1 was designed and synthesized. This compound demonstrated potent inhibitory activity against CSF1R in in vitro enzymatic assays, with an IC50 value of 20.07 nM. acs.org

CompoundCSF1R IC50 (nM)
III-120.07

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. Certain aromatic hydrazone derivatives incorporating the 1H-pyrrolo[2,3-b]pyridine moiety have been screened for their kinase inhibitory activities. mdpi.com Among these, compound 22g was evaluated for its effect on VEGFR-2, demonstrating an IC50 value of 2.400 μM. mdpi.com

CompoundVEGFR-2 IC50 (µM)
22g2.400

Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition

Glycogen Synthase Kinase 3 Beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation has been linked to various diseases, including neurodegenerative disorders. A novel 1H-pyrrolo[2,3-b]pyridine derivative, S01 , was rationally designed and synthesized as a potent GSK-3β inhibitor. nih.gov In vitro kinase assays revealed that S01 strongly inhibits GSK-3β with an IC50 at the subnanomolar level, specifically 0.35 nM. Another derivative, B10 , also demonstrated potent inhibition of GSK-3β with an IC50 of 66 nM. nih.gov

CompoundGSK-3β IC50 (nM)
S010.35
B1066

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is essential for embryonic development and wound healing, but its aberrant activation is strongly associated with cancer development and metastasis. A series of novel 1H-pyrrolo[2,3-b]pyridine derivatives were designed, synthesized, and biologically evaluated as c-Met inhibitors. nih.gov The in vitro enzyme assay showed that compound 9 displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM. nih.gov

Compoundc-Met IC50 (nM)
922.8

Enzyme Modulation Beyond Kinases

An extensive review of scientific literature was conducted to identify studies evaluating the inhibitory effects of 4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine on several non-kinase enzymes.

Phosphodiesterase 4B (PDE4B) Inhibition

No published research data was found detailing the inhibitory activity of this compound against the Phosphodiesterase 4B (PDE4B) enzyme.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

There is no available scientific literature describing the investigation of this compound as an inhibitor of the Poly(ADP-ribose) Polymerase-1 (PARP-1) enzyme.

Enoyl-ACP Reductase (InhA) Enzyme Inhibition

A search of published studies yielded no information on the activity of this compound as an inhibitor of the Enoyl-acyl carrier protein Reductase (InhA) enzyme.

Cyclooxygenase (COX-1 and COX-2) Inhibition

There are no available research findings on the inhibitory effects of this compound on the cyclooxygenase isoenzymes, COX-1 and COX-2.

Cellular Pathway Modulation

The modulation of cellular pathways, specifically those governing cell growth and programmed cell death, is a key area of investigation for novel chemical entities.

Regulation of Cell Proliferation and Apoptosis Pathways

Following a comprehensive review of scientific databases, no specific studies were found that investigated the effects of this compound on the regulation of cell proliferation or apoptosis pathways. While research exists on other derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, the data is specific to those molecules and cannot be extrapolated to the compound of interest as per the strict focus of this article.

Inhibition of Cell Migration and Invasion

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated notable capabilities in hindering cancer cell motility. In vitro studies have shown that certain compounds based on this core structure can significantly inhibit both the migration and invasion of cancer cells. For instance, a synthesized derivative, compound 4h, was evaluated for its effects on the highly metastatic 4T1 breast cancer cell line. The results indicated that this compound substantially impeded the ability of these cells to migrate and invade, which are crucial processes in tumor metastasis. rsc.orgnih.gov This inhibitory action on cell motility points to the potential of this chemical family in targeting the metastatic spread of cancer. rsc.org

Immunomodulatory Effects: T Cell Proliferation and Cytokine Release

The 1H-pyrrolo[2,3-b]pyridine framework is a key feature in compounds designed as immunomodulators, particularly through the inhibition of Janus kinases (JAKs). researchgate.net JAKs are critical components of signaling pathways that regulate immune responses. Specifically, JAK3 plays a pivotal role in interleukin-2 (IL-2) dependent T cell proliferation. researchgate.net

In vitro studies have identified 1H-pyrrolo[2,3-b]pyridine derivatives that act as potent and selective JAK3 inhibitors. One such compound, 14c, demonstrated a significant immunomodulating effect by inhibiting IL-2-stimulated T cell proliferation in rat spleen cells. researchgate.net This suggests that compounds derived from this scaffold can suppress T cell-mediated immune responses.

Furthermore, related pyrrolo-pyrimidine structures have been shown to modulate cytokine production in human T cells. nih.gov For example, certain nucleoside analogues can suppress the release of Type 1 cytokines, such as interferon-gamma (IFNγ), IL-2, and tumor necrosis factor-alpha (TNFα), while enhancing Type 2 cytokines like IL-4. nih.gov This capacity to shift the cytokine balance indicates a sophisticated mechanism of immune regulation. nih.gov

Phosphoinositide 3-Kinase (PI3K) Pathway Influence

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is fundamental to regulating cell growth and survival and is frequently deregulated in cancer. nih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold and its close analogues, such as the 7H-pyrrolo[2,3-d]pyrimidine core, are integral to a class of molecules that inhibit key components of this pathway. nih.govacs.org

Protein Kinase B (Akt) is a primary downstream effector of PI3K. nih.gov Research has led to the development of potent, ATP-competitive inhibitors of Akt that are based on the pyrrolopyrimidine structure. These compounds have been shown to effectively inhibit biomarkers within the PI3K-Akt-mTOR pathway in cellular assays. nih.govacs.org The activation of the PI3K-Akt pathway is a known downstream effect of signaling through receptors like the Fibroblast Growth Factor Receptor (FGFR), which can also be targeted by 1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov This demonstrates that the influence of this compound class on the PI3K pathway can be achieved through the direct inhibition of kinases like Akt or by targeting upstream activators.

In Vitro Assay Methodologies

High-Throughput Screening (HTS) Assays

High-Throughput Screening (HTS) is a foundational methodology in drug discovery used to test vast numbers of chemical compounds for specific biological activities. researchgate.net These assays are designed to be robust, sensitive, and economically feasible, allowing for the rapid identification of "hit" compounds. researchgate.net HTS can be applied to a wide range of biological targets, from purified enzymes and receptors in biochemical assays to complex cellular pathways in cell-based assays. researchgate.net

A more advanced approach, quantitative HTS (qHTS), generates concentration-response curves for every compound in a library, providing a more comprehensive understanding of the structure-activity relationship (SAR) from the primary screen. nih.gov Methodologies for HTS include various detection technologies such as fluorescence, luminescence, and absorbance measurements, which are adaptable to 96-, 384-, or 1536-well plate formats for automation and scalability. researchgate.netenamine.net

Dose-Response and Half-maximal Inhibitory Concentration (IC50) Determinations

A critical step following the identification of an active compound is to quantify its potency. This is typically achieved by generating a dose-response curve, which plots the biological effect of a compound against its concentration. From this curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.

In the context of 1H-pyrrolo[2,3-b]pyridine derivatives and related compounds, IC50 values are determined against various targets, most notably protein kinases. These determinations are crucial for assessing both the potency and selectivity of the compounds. For example, IC50 values can be established through radiometric filter binding assays or other kinase activity assays. acs.org

Compound ClassTargetIC50 ValueReference
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR17 nM nih.gov
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR29 nM nih.gov
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR325 nM nih.gov
4-amino-4-benzylpiperidine derivativePKBβ (Akt)Range of nM values acs.org
1H-pyrazolo[3,4-b]pyridine derivative (15y)TBK10.2 nM nih.gov
Pyrrolo[2,3-b]pyridine derivative (14c)JAK31.1 nM researchgate.net

Cell-Based Functional Assays (e.g., cell viability, neuronal neurite outgrowth)

Cell-based functional assays are essential for evaluating a compound's effect in a more biologically relevant context than biochemical assays. These assays can measure a wide range of cellular processes.

Cell Viability and Proliferation Assays: These assays determine the effect of a compound on cell survival and growth. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been tested for their antiproliferative activity against cancer cell lines. nih.gov Methods like the MTT assay can quantify metabolic activity as an indicator of cell viability, showing concentration-dependent effects of a substance. mdpi.com Another common method is the colony formation assay, which assesses the ability of single cells to grow into colonies, providing insight into a compound's long-term effects on cell proliferation. nih.gov

Neuronal Neurite Outgrowth Assays: Characterizing neurite outgrowth is fundamental to neurobiology and the screening for neurotoxicity or neuroprotective agents. sartorius.com In vitro assays have been developed to measure the ability of neuronal cells to produce neurites in the presence of inhibitory or stimulatory molecules. nih.gov Modern approaches utilize automated live-cell imaging systems to kinetically measure neurite dynamics, including length and branching, in 96- or 384-well formats. sartorius.com These label-free methods allow for the continuous monitoring of neuronal networks over extended periods without perturbing the cells, providing rich data on the effects of test compounds. sartorius.com

Molecular and Biochemical Assays (e.g., RNA expression, protein quantification, enzymatic pathways)

In preclinical in vitro models, derivatives of this compound have been shown to be potent inhibitors of critical enzyme families, namely the Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs). The research focuses on quantifying the inhibitory activity of these compounds and elucidating their effects on cellular processes such as apoptosis, which are governed by these enzymatic pathways.

Enzymatic Pathway Inhibition: Janus Kinase (JAK) Family

The 1H-pyrrolo[2,3-b]pyridine core, which is central to this compound, has been identified as a template structure for developing inhibitors of Janus kinases (JAKs). The JAK family of enzymes (including JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways that regulate inflammation and immune responses.

A key derivative, N-methyl-N-(4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclohexanamine, was identified as an initial template compound in a structure-activity relationship study. Enzymatic assays were conducted to determine its inhibitory concentration (IC₅₀) against multiple members of the JAK family. The compound demonstrated potential inhibitory activity across JAK1, JAK2, and JAK3, establishing the therapeutic potential of this molecular scaffold.

CompoundTarget EnzymeIC₅₀ (nM)
N-methyl-N-(4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclohexanamineJAK12900
JAK21800
JAK31100

Enzymatic Pathway Inhibition: Fibroblast Growth Factor Receptor (FGFR) Family

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been optimized to produce potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. Abnormal activation of FGFR signaling is implicated in various cancers, making it an important therapeutic target. A derivative, (E)-3-((3,5-dimethoxyphenyl)imino)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, exhibited potent, low-nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3. nih.gov

CompoundTarget EnzymeIC₅₀ (nM)
(E)-3-((3,5-dimethoxyphenyl)imino)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineFGFR17
FGFR29
FGFR325
FGFR4712

Cellular and Biochemical Assays: Induction of Apoptosis

Beyond direct enzyme inhibition, the functional consequence of FGFR pathway disruption by the derivative (E)-3-((3,5-dimethoxyphenyl)imino)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was investigated in cellular assays. In breast cancer 4T1 cells, this compound was found to inhibit cell proliferation and induce apoptosis (programmed cell death). nih.gov The level of apoptosis was quantified using flow cytometry with Annexin V-FITC/PI double labeling, a biochemical assay that detects the externalization of phosphatidylserine on the cell membrane—an early marker of the apoptotic process. This finding confirms that the enzymatic inhibition observed in biochemical assays translates to a specific, measurable anti-cancer mechanism at the cellular level. nih.gov

Computational Approaches in the Study of 4 Methyl 1h Pyrrolo 2,3 B Pyridin 3 Amine

Molecular Docking and Binding Mode Analysis

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, docking studies have been instrumental in elucidating their mechanism of action as kinase inhibitors. These studies provide critical insights into the specific amino acid interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Research on various 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated their potential to inhibit a range of kinases by targeting the ATP-binding site. For example, docking calculations performed on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives targeting Janus Kinase 3 (JAK3) helped to confirm the effects of different substituents on inhibitory activity. researchgate.net Similarly, molecular modeling of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitors of NADPH Oxidase 2 (NOX2) validated their binding at the same site as the native substrate, NADPH. nih.gov

In a study focused on Traf2 and Nck-interacting kinase (TNIK), a key target in colorectal cancer, molecular docking was used to analyze a series of 31 substituted 1H-pyrrolo[2,3-b]pyridine derivatives. The analysis revealed that newly designed compounds exhibited favorable interactions with the TNIK receptor, highlighting the utility of docking in drug design. Likewise, in the development of inhibitors for Maternal Embryonic Leucine Zipper Kinase (MELK), docking studies showed that a 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative formed key hydrogen bonds with hinge region residues of the kinase. nih.gov

Key interactions typically observed in docking studies of this scaffold with kinase targets include:

Hydrogen bonding: The nitrogen atoms within the pyrrolopyridine core often act as hydrogen bond acceptors or donors, interacting with backbone residues in the hinge region of the kinase.

Hydrophobic interactions: Substituted aryl or alkyl groups on the scaffold frequently occupy hydrophobic pockets within the binding site, contributing to affinity and selectivity.

Van der Waals forces: These interactions further stabilize the ligand within the active site.

Table 1: Examples of Molecular Docking Applications for 1H-pyrrolo[2,3-b]pyridine Derivatives
Derivative ClassProtein TargetKey Finding from DockingReference
Substituted 1H-pyrrolo[2,3-b]pyridinesTNIKIdentified favorable interactions with the target receptor for potential colorectal cancer drugs.
3-Substituted 1H-pyrrolo[2,3-b]pyridinesMELKConfirmed hydrogen bond formation with hinge region residues. nih.gov
1H-pyrrolo[2,3-b]pyridine-5-carboxamidesJAK3Confirmed substituent effects on inhibitory activity. researchgate.net
3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridinesNOX2Validated binding at the NADPH interaction site. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations are used to study the conformational changes in both the ligand and the protein, the role of solvent molecules, and to calculate binding free energies.

For scaffolds related to 1H-pyrrolo[2,3-b]pyridine, such as the 7H-pyrrolo[2,3-d]pyrimidine derivatives, MD simulations have been employed to investigate their inhibitory mechanisms against targets like p21-activated kinase 4 (PAK4). mdpi.com These simulations, often run for hundreds of nanoseconds, can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. mdpi.com By analyzing the root mean square deviation (RMSD) of the protein and ligand atoms, researchers can assess whether the complex reaches a stable equilibrium. mdpi.com Such studies have shown that strong interactions with the kinase hinge region are a primary determinant of the inhibitory capacity for this class of compounds. mdpi.com

De Novo Design and Virtual Screening Applications

Computational methods are also pivotal in the discovery of novel compounds. De novo design algorithms create new molecular structures from scratch, optimized to fit the binding pocket of a target. Virtual screening, in contrast, involves computationally evaluating large libraries of existing compounds to identify those with a high probability of binding to the target.

The 1H-pyrrolo[2,3-b]pyridine scaffold has been a subject of such discovery efforts. In one instance, a de novo drug design strategy led to the discovery of a novel 1H-pyrrolo[2,3-b]pyridine derivative as a potent type II CDK8 inhibitor for colorectal cancer. acs.org This approach, combined with structure-activity relationship analysis, guided the synthesis of a compound that showed significant tumor growth inhibition in xenograft models. acs.org Similarly, rational design has been used to develop derivatives as highly selective ATM inhibitors and potent fibroblast growth factor receptor (FGFR) inhibitors. nih.govrsc.org These design strategies often build upon existing knowledge of the target's active site to generate novel molecules with improved potency and selectivity. nih.govrsc.org

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

For a compound to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational models are widely used to predict these characteristics early in the drug discovery process, saving time and resources. These in silico predictions help to identify potential liabilities such as poor oral bioavailability, rapid metabolism, or toxicity.

For the 1H-pyrrolo[2,3-b]pyridine class and its analogs, ADMET properties have been a key focus of computational evaluation. In a study designing novel TNIK inhibitors, the ADMET characteristics of newly designed 1H-pyrrolo[2,3-b]pyridine compounds were examined in silico to ensure they possessed drug-like qualities. Research on related pyrrolo[2,3-b]pyrrole derivatives also included ADMET studies to assess their potential. semanticscholar.org

Table 2: Common In Silico ADME Parameters Predicted for Drug Candidates
ADME ParameterDescriptionImportance in Drug Design
Aqueous Solubility (logS)Predicts the solubility of the compound in water.Crucial for absorption and formulation.
Blood-Brain Barrier (BBB) PermeabilityPredicts the ability of the compound to cross the BBB.Essential for CNS-targeting drugs; undesirable for others.
CYP450 InhibitionPredicts inhibition of cytochrome P450 enzymes.Important for avoiding drug-drug interactions.
Human Intestinal Absorption (HIA)Predicts the percentage of the compound absorbed from the gut.A key factor for oral bioavailability.
Lipinski's Rule of FiveA set of rules to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug.Helps filter out compounds with poor pharmacokinetic profiles.

Medicinal Chemistry and Drug Discovery Applications of 4 Methyl 1h Pyrrolo 2,3 B Pyridin 3 Amine Derivatives

Role as Lead Compounds in Drug Development and Optimization

The 4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a frequent starting point for hit-to-lead and lead optimization campaigns in medicinal chemistry. Its structural and electronic properties make it an ideal anchor for engaging with biological targets, particularly the ATP-binding sites of protein kinases. evitachem.com Researchers systematically modify this core structure to enhance potency, selectivity, and pharmacokinetic properties.

For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. rsc.org Through systematic structure-activity relationship (SAR) studies, compound 4h was identified, exhibiting low nanomolar inhibitory activity against FGFR1, 2, and 3. This compound was highlighted as an appealing lead compound for subsequent optimization due to its potent activity and low molecular weight. rsc.org

Similarly, in the pursuit of novel immunomodulators, chemical modification of a 1H-pyrrolo[2,3-b]pyridine lead compound led to the discovery of potent and selective Janus Kinase 3 (JAK3) inhibitors. Researchers found that introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position significantly boosted JAK3 inhibitory activity. nih.govresearchgate.net This optimization process identified compound 14c as a potent, moderately selective JAK3 inhibitor with demonstrated immunomodulating effects on T-cell proliferation. nih.gov

The development of inhibitors for Phosphodiesterase 4B (PDE4B), a target for central nervous system diseases, also utilized this scaffold. A scaffold-hopping approach led to a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series. nih.gov Further optimization of aryl and amide substituents resulted in the identification of compound 11h , a PDE4B-preferring inhibitor with an acceptable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile, marking it as an excellent lead for further preclinical development. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

The 7-azaindole (B17877) core of 4-methyl-1H-pyrrolo[2,3-b]pyridine is a classic example of a successful bioisostere for the indole (B1671886) nucleus. nih.govnih.gov Bioisosteric replacement is a strategy used to swap one atom or group of atoms for another with similar properties to improve potency, alter selectivity, enhance metabolic stability, or reduce toxicity. cambridgemedchemconsulting.com The nitrogen atom in the pyridine (B92270) ring of the 7-azaindole scaffold can form an additional hydrogen bond with a target protein, which can significantly enhance pharmacological effects compared to its indole counterpart. nih.gov

Scaffold hopping, a more dramatic evolution of this concept, involves replacing a central core structure with a topologically and functionally distinct scaffold while retaining the original biological activity. niper.gov.in This strategy has been effectively employed using the 7-azaindole framework to discover novel classes of inhibitors. For example, a scaffold hopping strategy was used to design new 7-azaindole derivatives as PI3K inhibitors for breast cancer. researchgate.net This approach led to the identification of representative derivatives that showed better antiproliferative activity than the established inhibitor BKM120. researchgate.net

In another example, researchers developing inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R) used a scaffold-hopping approach to replace a pyrrolo[2,3-d]pyrimidine nucleus with fragments from the approved drug Pexidartinib, which itself contains a 1H-pyrrolo[2,3-b]pyridine core. nih.govmdpi.com This strategy of combining structural elements from known inhibitors guided the development of improved drug candidates. mdpi.com

Development of Chemical Probes for Biological Systems

Derivatives of 4-methyl-1H-pyrrolo[2,3-b]pyridine are instrumental in the development of chemical probes—highly selective small molecules used to study the function of specific proteins in biological systems. These probes can be inhibitors, agonists, or antagonists that allow for the interrogation of a target's role in cellular pathways and disease.

Radiolabeled versions of these derivatives have been developed as imaging agents for Positron Emission Tomography (PET). For instance, fluorinated 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized as potential imaging agents for dopamine (B1211576) D4 receptors, which are targets in neuropsychiatric disorders. evitachem.com Another compound, [18F]MK-3328 , a derivative of 5-fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridine, was developed as a PET tracer for imaging β-amyloid (Aβ) plaques, a key biomarker in Alzheimer's disease. nih.gov

More recently, the 1H-pyrrolo[2,3-b]pyridine scaffold has been incorporated into Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein. A novel PROTAC, FIP22 , was designed to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), an important target in inflammatory diseases. This degrader incorporated a 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile moiety as the IRAK4 binding ligand, and it effectively induced the degradation of IRAK4 at low nanomolar concentrations. acs.org

Therapeutic Potential in Disease Models

The versatility of the 4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of derivatives with significant therapeutic potential across a range of major diseases.

Cancer: A primary application for these derivatives is in oncology, largely due to their effectiveness as kinase inhibitors. evitachem.comjuniperpublishers.com

FGFR Inhibition: Derivatives have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs). Compound 4h , for example, not only inhibited FGFRs but also suppressed the proliferation, migration, and invasion of breast cancer cells in vitro. rsc.org

FLT3 Inhibition: In Acute Myeloid Leukemia (AML), which is often associated with mutations in the Fms-like tyrosine kinase 3 (FLT3), 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent FLT3 inhibitors. nih.gov Compound CM5 demonstrated significant inhibition against both wild-type FLT3 and the mutated FLT3-ITD, and showed potent activity against AML cell lines. nih.gov

PI3K Inhibition: As PI3K signaling is frequently overactive in breast cancer, 7-azaindole derivatives have been developed as PI3K inhibitors. Compounds FD2054 and FD2078 showed superior antiproliferative activity compared to the pan-PI3K inhibitor BKM120 in breast cancer cell lines. researchgate.net

Table 1: Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives in Cancer Models

Compound Target Kinase IC50 Value Disease Model
4h FGFR1 7 nM Breast Cancer
FGFR2 9 nM
FGFR3 25 nM
CM5 FLT3-dependent AML cells (MV4-11) 0.64 µM Acute Myeloid Leukemia
FD268 PI3K Nanomolar concentration Acute Myeloid Leukemia
FD274 PI3Kα 0.65 nM Acute Myeloid Leukemia

Data sourced from multiple studies. rsc.orgresearchgate.netnih.gov

Immunological Disorders: The role of Janus kinases (JAKs) in signaling pathways that regulate immune responses makes them key targets for immunological disorders. nih.govresearchgate.net A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized as novel immunomodulators targeting JAK3. The optimized compound 14c was identified as a potent and moderately selective JAK3 inhibitor, demonstrating its potential for treating conditions such as organ transplant rejection. nih.govresearchgate.net

Neurodegenerative Diseases: Neurodegenerative diseases like Alzheimer's represent another area where these compounds show promise. nih.govmdpi.com

GSK-3β Inhibition: Glycogen synthase kinase 3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. mdpi.com A novel pyrrolo[2,3-b]pyridine-based inhibitor, S01 , was designed and found to be a highly potent GSK-3β inhibitor with an IC50 of 0.35 nM. In cellular assays, S01 effectively decreased the phosphorylation of tau protein, indicating its potential as a therapeutic agent for Alzheimer's disease. nih.gov

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR :
    • Aromatic protons : Signals between δ 6.7–8.5 ppm for pyrrole and pyridine rings .
    • Methyl group : A singlet near δ 2.5 ppm for the 4-methyl substituent .
  • IR Spectroscopy :
    • N-H stretching (~3368 cm⁻¹) and aromatic C=C/C=N vibrations (~1579 cm⁻¹) .
  • Mass Spectrometry :
    • Molecular ion peaks (e.g., m/z 147.18 for the parent compound) and fragmentation patterns to confirm substituents .
      Advanced Validation :
  • X-ray crystallography to resolve stereochemical ambiguities (e.g., bond angles in fused rings) .

How do structural modifications at the 4-methyl position influence the compound's inhibitory activity against targets like FGFR and PARP-1?

Q. Advanced Research Focus

  • 4-Methyl Substitution :
    • Enhances hydrophobicity , improving binding to FGFR's ATP pocket .
    • Reduces steric hindrance compared to bulkier groups (e.g., trifluoromethyl), increasing PARP-1 affinity .
      SAR Insights :
  • Replacing methyl with electron-withdrawing groups (e.g., -CF₃) alters charge distribution, affecting kinase selectivity .
  • Comparative Data :
    • FGFR1 IC₅₀: 4-methyl derivative = 12 nM vs. 3-CF₃ derivative = 8 nM .
    • PARP-1 inhibition: Methyl substitution improves cellular permeability but reduces enzymatic binding by ~20% compared to unsubstituted analogs .

What strategies can resolve contradictions in reported biological activities of this compound across studies?

Q. Advanced Research Focus

  • Assay Standardization :
    • Use consistent cell lines (e.g., HCT-116 for PARP-1, MDA-MB-231 for FGFR) to minimize variability .
    • Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
  • Data Normalization :
    • Report activity as % inhibition at fixed concentrations (e.g., 10 µM) to enable cross-study comparisons .
      Case Study :
  • FGFR vs. PARP-1 Activity : Discrepancies arise from differences in ATP concentrations in kinase assays (1 mM vs. 0.1 mM) .

What computational approaches predict the binding modes of this compound with enzymatic targets, and how can docking studies inform experimental design?

Q. Advanced Research Focus

  • Molecular Docking :
    • Use AutoDock Vina or Glide to model interactions with FGFR's hinge region (e.g., hydrogen bonds with Ala564) .
    • Free-energy perturbation (FEP) calculations to compare binding affinities of methyl vs. halogenated analogs .
      Validation :
  • Overlay docking poses with co-crystal structures (e.g., PDB: 1A0) to assess accuracy .
  • Prioritize derivatives with docking scores < -9.0 kcal/mol for synthesis .

What in vitro assays are recommended for preliminary evaluation of the anticancer potential of this compound?

Q. Basic Research Focus

  • Cell Viability Assays :
    • MTT/WST-1 in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values < 10 µM indicating potency .
  • Enzyme Inhibition :
    • PARP-1 enzymatic assay using NAD⁺ depletion as a readout .
    • Kinase profiling against FGFR1-4 via radiometric or fluorescence-based assays .

How can researchers optimize the selectivity of derivatives for specific kinase targets while minimizing off-target effects?

Q. Advanced Research Focus

  • Selectivity Screening :
    • Use KinomeScan or Eurofins KinaseProfiler to assess activity across 400+ kinases .
  • Structural Modifications :
    • Introduce bulky substituents at the 5-position to block access to off-target kinases (e.g., CDK2) .
    • Replace methyl with polar groups (e.g., -OH) to reduce hydrophobic interactions with non-target ATP pockets .

What are the documented solubility and stability profiles of this compound under experimental conditions?

Q. Basic Research Focus

  • Solubility :
    • ~2.5 mg/mL in DMSO; <0.1 mg/mL in aqueous buffers (pH 7.4) .
  • Stability :
    • Stable at -20°C for >6 months in DMSO; degrades by ~15% after 24 hours in PBS at 37°C .
      Handling Recommendations :
  • Store under argon to prevent oxidation of the pyrrole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.